molecular formula C19H15NO8 B1665702 Alizarin Fluorine Blue CAS No. 3952-78-1

Alizarin Fluorine Blue

Cat. No.: B1665702
CAS No.: 3952-78-1
M. Wt: 385.3 g/mol
InChI Key: PWIGYBONXWGOQE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alizarin Fluorine Blue, also known as Alizarinkomplexon or Alizarin complexone, primarily targets fluoride ions . It is used in the preparation of a new functional resin for the selective collection of fluoride ions .

Mode of Action

The compound interacts with its targets by forming a complex with lanthanum (III), referred to as AFB-La . This complex is loaded onto an ion-exchange resin, which then selectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .

Biochemical Pathways

It is known that the compound plays a role in the separation and determination of fluoride ions . This is particularly useful in various fields such as studies on dental diseases and the metabolism and pharmacokinetics of fluorinated drugs .

Pharmacokinetics

It is known that the compound has a molecular weight of 38532 .

Result of Action

The primary result of this compound’s action is the selective adsorption of fluoride ions . This allows for the concentration of fluoride ions in an eluate, which can then be determined using an ion-selective electrode . It’s also found that alizarin decreased HepG2 cell viability in a dose-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the yield of this compound during synthesis can be increased from 13 to 61 percent by using an aqueous ethanolic solvent of minimum alkalinity .

Biochemical Analysis

Biochemical Properties

Alizarin Fluorine Blue is known to interact with various biomolecules. For instance, it forms a complex with lanthanum (AFB-La), which is effective for the selective adsorption of fluoride ion . This interaction plays a crucial role in biochemical reactions, particularly in the context of fluoride ion separation and determination.

Cellular Effects

It has been found to decrease cell viability in a dose-dependent manner in human hepatoma cell line HepG2 . This suggests that this compound may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been shown to exhibit agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This activation could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used for the selective collection of fluoride ion . Over time, the resin loaded with AFB-La can be regenerated by washing with water and used repeatedly without functional deterioration

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Fluoride, which this compound selectively adsorbs, has been studied extensively. Fluoride intake has been linked to toxicity phenotypes closely associated with neurotoxicity

Metabolic Pathways

It is known to interact with the AHR-CYP1A1 pathway , which could potentially influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alizarin complexone typically involves the reaction of alizarin with iminodiacetic acid under controlled conditions. The process generally requires a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of alizarin complexone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063240
Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown-orange crystals insoluble in water; [Sax]
Record name Alizarin complexone
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CAS No.

3952-78-1
Record name Alizarin complexone
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Record name Alizarin complexone
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Record name Alizarin complexone
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Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Record name Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]-
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Record name 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid)
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Record name ALIZARIN COMPLEXONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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